Cas no 885271-64-7 (5-(Trifluoromethyl)-1H-indazole)

5-(Trifluoromethyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a trifluoromethyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design for improving bioavailability. Its indazole scaffold is widely utilized in the development of kinase inhibitors, receptor modulators, and other bioactive molecules. The compound's high purity and well-defined synthetic route ensure reproducibility in research applications. Its versatility and functional group compatibility make it a preferred choice for medicinal chemistry and material science explorations.
5-(Trifluoromethyl)-1H-indazole structure
885271-64-7 structure
Product Name:5-(Trifluoromethyl)-1H-indazole
CAS No:885271-64-7
MF:C8H5F3N2
MW:186.133911848068
MDL:MFCD08234904
CID:710837
PubChem ID:21409222
Update Time:2025-11-01

5-(Trifluoromethyl)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)-1H-indazole
    • 1H-Indazole,5-(trifluoromethyl)-
    • 5-Trifluoromethyl-1H-indazole
    • WBHMPANPIGWXQV-UHFFFAOYSA-N
    • SBB056406
    • FCH921345
    • PC8058
    • TRA0086234
    • SB16320
    • SY005411
    • ST2418586
    • AX8026127
    • AB0027276
    • AB1000458
    • W9093
    • J3.660.012H
    • A832540
    • 5-(Trifluoromethyl)-1H-indazole (ACI)
    • EN300-1592139
    • FS-2640
    • AKOS006345973
    • DTXCID10564047
    • CS-W003475
    • 5-(trifluoromethyl)-2H-indazole
    • SCHEMBL376116
    • 885271-64-7
    • DB-018046
    • AC-7258
    • J-516432
    • DTXSID20613292
    • MFCD08234904
    • MDL: MFCD08234904
    • Inchi: 1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13)
    • InChI Key: WBHMPANPIGWXQV-UHFFFAOYSA-N
    • SMILES: FC(C1C=C2C(NN=C2)=CC=1)(F)F

Computed Properties

  • Exact Mass: 186.04000
  • Monoisotopic Mass: 186.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.447
  • Melting Point: No data available
  • Boiling Point: 268.5°C at 760 mmHg
  • Flash Point: 116.2℃
  • Refractive Index: 1.56
  • PSA: 28.68000
  • LogP: 2.58170
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

5-(Trifluoromethyl)-1H-indazole Security Information

5-(Trifluoromethyl)-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Trifluoromethyl)-1H-indazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  5 h, 120 °C
Reference
A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates
Rekowski, Szymon P.; Kroener, Bettina K.; Kathuria, Deepika; Wani, Aabid A.; Chourasiya, Sumit S.; et al, Tetrahedron, 2021, 91,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: 2,2,2-Trifluoroethanol ;  15 h, 60 °C
Reference
A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives
Wang, Jinlong; Shi, Dongmin; Wang, Zihao; Ren, Fucai; Li, Xin; et al, Journal of Organic Chemistry, 2023, 88(18), 13049-13056

5-(Trifluoromethyl)-1H-indazole Raw materials

5-(Trifluoromethyl)-1H-indazole Preparation Products

5-(Trifluoromethyl)-1H-indazole Related Literature

Additional information on 5-(Trifluoromethyl)-1H-indazole

Introduction to 5-(Trifluoromethyl)-1H-indazole (CAS No. 885271-64-7)

5-(Trifluoromethyl)-1H-indazole, identified by the Chemical Abstracts Service Number (CAS No.) 885271-64-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with a trifluoromethyl substituent at the 5-position of the indazole ring. The presence of the electron-withdrawing trifluoromethyl group introduces distinct electronic and steric effects, making this molecule a versatile scaffold for drug discovery and development.

The trifluoromethyl group is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of 5-(Trifluoromethyl)-1H-indazole, this substituent enhances the compound's interaction with biological targets, particularly enzymes and receptors involved in disease pathways. The indazole core itself is a prominent motif in natural products and pharmaceuticals, contributing to its biological relevance. For instance, derivatives of indazole have been explored for their potential in treating neurological disorders, infectious diseases, and cancer.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications, such as the introduction of the trifluoromethyl group, influence the biological activity of indazole derivatives. Studies indicate that the electron-withdrawing nature of the trifluoromethyl moiety can enhance binding interactions by increasing the compound's partial positive charge density at key binding sites. This has been particularly relevant in the development of kinase inhibitors, where precise modulation of charge distribution is critical for efficacy.

In parallel, synthetic methodologies have evolved to provide more efficient access to complex indazole derivatives. The synthesis of 5-(Trifluoromethyl)-1H-indazole typically involves multi-step processes starting from readily available precursors such as 2-amino benzaldehyde and trifluoroacetic acid derivatives. Advances in transition-metal-catalyzed reactions have enabled more streamlined routes, reducing reaction times and improving yields. These synthetic innovations are crucial for large-scale production and further derivatization efforts.

The pharmacological profile of 5-(Trifluoromethyl)-1H-indazole has been investigated in several preclinical studies. Notably, research has highlighted its potential as an antimicrobial agent, with activity against Gram-positive bacteria attributed to its ability to disrupt bacterial cell wall synthesis. The trifluoromethyl group appears to play a pivotal role in this mechanism by enhancing interactions with bacterial enzymes such as penicillin-binding proteins (PBPs). Additionally, preliminary data suggest that this compound may exhibit antiviral properties, making it a promising candidate for further exploration against RNA viruses.

Another area of interest is the application of 5-(Trifluoromethyl)-1H-indazole in oncology research. Indazole derivatives have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer types. The incorporation of the trifluoromethyl group has been shown to improve selectivity over native kinases by fine-tuning hydrogen bonding interactions and hydrophobic pockets within the active site. Such selectivity is critical for minimizing off-target effects and improving therapeutic outcomes.

The impact of fluorine substitution on drug-like properties cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to enhanced metabolic stability, improved bioavailability, and increased binding affinity. In the case of 5-(Trifluoromethyl)-1H-indazole, these effects contribute to its potential as a lead compound for drug development. Computational studies using molecular dynamics simulations have further elucidated how the spatial arrangement of atoms around the indazole core influences protein-ligand interactions. These insights are invaluable for designing next-generation analogs with optimized pharmacokinetic profiles.

From a regulatory perspective, compounds like 5-(Trifluoromethyl)-1H-indazole must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current guidelines emphasize the importance of understanding fluorinated structures' behavior in vivo, including their distribution, metabolism, and excretion (DME). Advances in non-invasive imaging techniques have allowed researchers to track fluorinated compounds in living systems more accurately, providing critical data for assessing their therapeutic potential.

The future direction of research on 5-(Trifluoromethyl)-1H-indazole includes exploring its role in modulating immune responses. Indole derivatives are known to interact with immune cells via G-protein coupled receptors (GPCRs), such as aryl hydrocarbon receptor (AhR). The addition of a trifluoromethyl group may alter these interactions without compromising efficacy but enhancing specificity towards particular immune pathways relevant to autoimmune diseases or cancer immunotherapy.

Collaborative efforts between academia and industry are essential for translating laboratory findings into tangible therapeutic solutions. Open innovation models have accelerated drug discovery pipelines by leveraging shared resources and expertise. For instance, academic groups specializing in fluorinated heterocycles often collaborate with pharmaceutical companies interested in licensing novel scaffolds like 5-(Trifluoromethyl)-1H-indazole for further development.

In conclusion,5-(Trifluoromethyl)-1H-indazole (CAS No. 885271-64-7) represents a structurally intriguing compound with broad therapeutic implications across multiple disease areas including oncology,antimicrobial therapy,and immunology research fields.. Its unique combination of structural features—particularly the presence of an electron-withdrawing trifluoromethyl group—makes it an attractive scaffold for medicinal chemists seeking novel bioactive molecules.. Continued investigation into its biological mechanisms will likely uncover additional applications beyond those currently envisioned.. As synthetic methodologies advance.. this compound will remain at forefront.. scientific exploration toward next-generation therapeutics..

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